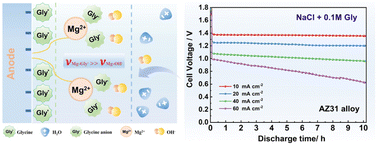An eco-friendly electrolyte additive for high-power primary aqueous Mg–air batteries†
Inorganic Chemistry Frontiers Pub Date: 2023-10-07 DOI: 10.1039/D3QI01223A
Abstract
The performance of aqueous Mg–air batteries is predominantly constrained by two factors: the high polarization effect caused by the adherence of surface passive film, and the low efficiency resulting from the self-corrosion reaction. In this study, we propose the use of glycine as an electrolyte additive in 3.5 wt% NaCl solution to enhance the practical application of commercial AZ31 magnesium alloys at high current densities. The AZ31 alloy in blank NaCl solution with 0.1 M Gly displays a high discharge voltage of 0.81 V, with an anodic efficiency of 64% and a peak power density of 48.6 mW cm−2 at 60 mA cm−2, which is about 42% higher than that of AZ31 in blank electrolyte (33.2 mW cm−2) without Gly. Furthermore, we elucidate the working mechanism in NaCl solution containing the electrolyte additive during discharge through theoretical calculations and experimental analysis, which significantly enhances the discharge activity and accelerates the mass transfer process of the electrode. All results demonstrate that glycine is a valid electrolyte additive for improving the discharge performance of high-power Mg–air batteries based on commercial AZ31 alloy.


Recommended Literature
- [1] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [2] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [3] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [4] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [5] Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †
- [6] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [7] Electrophoretic deposition of TiO2 nanorods for low-temperature dye-sensitized solar cells
- [8] Inorganic
- [9] Journal of the Royal Institute of Chemistry. July 1958
- [10] A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 1068-69-5









